4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
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Description
“4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 g/mol . The compound is also known by other names such as “6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime” and "4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+
. The compound has a topological polar surface area of 71.5 Ų .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.5 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has no rotatable bonds . The exact mass of the compound is 153.053826475 g/mol .
Scientific Research Applications
Semmler-Wolff Aromatization
The compound “4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” has been used in the Semmler-Wolff aromatization process. This process involves the conversion of this compound and its 1-oxide derivative in sulfuric acid and acetic anhydride into 4-amino[2,1,3]benzoxadiazole and 4-acetamido[2,1,3]benzoxadiazole 1-oxide .
Synthesis of Amines
The resultant amines from the Semmler-Wolff aromatization of “4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” have been studied for their properties . This suggests potential applications in the synthesis of amines.
Luminescent Probes
Compounds with a similar structure to “6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime” have been used to design and prepare highly sensitive and selective luminescent probes for detecting primary aromatic amines (PAAs), which are persistent and highly toxic organic pollutants .
Dye-Sensitized Solar Cells (DSSCs)
Similar compounds have been used in the design of organic dyes for DSSCs. These dyes are designed with a donor (D), π-linkers (π), and acceptor (A) to form the D-π-A structure .
properties
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCYPOGJHSLHA-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NO)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/O)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418715 |
Source
|
Record name | NSC663946 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan | |
CAS RN |
57153-55-6 |
Source
|
Record name | NSC663946 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is a notable characteristic of the synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan as described in the literature?
A1: Contrary to previous literature, reacting the sodium salt of 2-Hydroxyimino-cyclohexanone with hydroxylamine hydrochloride and calcium carbonate yields 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan. [] This contradicts earlier reports and highlights a more convenient synthesis route.
Q2: Can 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan be used as a building block for other heterocyclic compounds?
A2: Yes, research indicates that 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan, also known as 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime, can be utilized in the synthesis of more complex structures. For example, it reacts with acetylene to form 1,2,5-Oxadiazolo[3,4-g]indoles via an annulation reaction. []
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